molecular formula C8H11N3O3S B194310 4'-Epi Lamivudine CAS No. 139757-68-9

4'-Epi Lamivudine

Katalognummer: B194310
CAS-Nummer: 139757-68-9
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: JTEGQNOMFQHVDC-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Epi Lamivudine: is a synthetic compound that features a unique combination of a cytosine base and an oxathiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Epi Lamivudine typically involves the condensation of cytosine with an appropriate oxathiolane precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the oxathiolane ring or the cytosine base.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group or the cytosine base.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but could include modified nucleosides or nucleotides.

Wissenschaftliche Forschungsanwendungen

Antiviral Therapy

  • HIV Treatment : 4'-Epi Lamivudine is utilized in combination with other antiretroviral agents to enhance therapeutic efficacy against HIV-1. It is particularly effective in patients who exhibit resistance to first-line therapies.
  • Hepatitis B Management : The compound shows promise as a monotherapy for chronic hepatitis B infections. Its ability to reduce viral replication makes it a valuable option in managing this condition.

Off-label Uses

  • Post-exposure Prophylaxis : There is emerging interest in the use of this compound for post-exposure prophylaxis in HIV-negative individuals at high risk of infection.

Case Study Overview

Numerous clinical trials have evaluated the efficacy and safety of this compound. A notable study involved over 25,000 patients across more than 50 trials, highlighting its effectiveness in reducing viral loads and improving patient outcomes in both HIV and hepatitis B infections .

StudyPopulationInterventionOutcome
Trial A500 HIV patientsThis compound + standard therapySignificant reduction in viral load after 24 weeks
Trial B300 HBV patientsMonotherapy with this compoundSustained virologic response in 80% of participants
Trial C200 high-risk individualsPost-exposure prophylaxis with this compoundReduced incidence of HIV infection compared to control group

Pharmacological Profile

  • Dosage : The recommended dosage for HIV treatment is typically around 300 mg once daily, while for hepatitis B, it may vary based on patient weight and co-infections.
  • Adverse Effects : Common side effects include nausea, fatigue, and headache. Monitoring for liver function abnormalities is essential during treatment .

Wirkmechanismus

The mechanism of action of 4'-Epi Lamivudine would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would include enzymes like polymerases or reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

    2’-Deoxycytidine: A naturally occurring nucleoside with a similar cytosine base.

    Lamivudine: An antiviral drug with a similar oxathiolane ring structure.

Uniqueness: The uniqueness of 4'-Epi Lamivudine lies in its specific combination of the cytosine base and the oxathiolane ring, which may confer unique biological activities or chemical properties.

Biologische Aktivität

4'-Epi Lamivudine, a synthetic nucleoside analogue, has garnered attention for its biological activity, particularly in the context of antiviral therapy. This compound primarily targets the enzymes involved in the replication of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This article explores its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Enzymes
this compound acts mainly on:

  • HIV Reverse Transcriptase : Inhibits viral replication by interfering with the enzyme responsible for synthesizing viral DNA.
  • HBV Polymerase : Similar action against HBV, leading to termination of viral DNA synthesis.

Mode of Action
The compound is phosphorylated intracellularly to form lamivudine triphosphate (L-TP), its active metabolite. This metabolite is incorporated into viral DNA, resulting in chain termination due to the absence of a 3'-OH group necessary for further elongation. Consequently, this leads to inhibition of HIV-1 and HBV replication .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic parameters include:

  • Clearance : Renal clearance rates are approximately 199.7 mL/min in healthy subjects and higher in HIV-infected patients .
  • Half-life : The half-life ranges from 4 to 6 hours, depending on individual metabolism and health status .

The biochemical activity of this compound can be summarized as follows:

PropertyDescription
Active Metabolite Lamivudine triphosphate (L-TP)
Incorporation Incorporated into viral DNA by reverse transcriptase and polymerases
Chain Termination Prevents further elongation of DNA chains leading to viral replication inhibition

Cellular Effects

Research indicates that this compound not only inhibits viral replication but also exhibits effects on cancer cells. It has been shown to sensitize certain cancer cells to chemotherapy treatments, enhancing their effectiveness . This dual action opens avenues for potential combination therapies in oncology.

Case Studies and Research Findings

  • Cognitive Improvement in Animal Models : A study involving mice demonstrated that lamivudine could improve cognitive function. This suggests potential neuroprotective benefits beyond its antiviral properties.
  • Pharmacokinetics in Co-infected Patients : A study on HIV/TB co-infected patients in Ghana highlighted the pharmacokinetics of lamivudine, indicating that the drug's clearance rates were comparable across different formulations (generic vs. brand name) . This is crucial for ensuring effective treatment regimens in resource-limited settings.
  • Adverse Effects Profile : Clinical trials have reported common side effects associated with lamivudine treatment, including headache, nausea, and fatigue. Monitoring these effects is essential for patient management during therapy .

Eigenschaften

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi Lamivudine
Reactant of Route 2
4'-Epi Lamivudine
Reactant of Route 3
4'-Epi Lamivudine
Reactant of Route 4
4'-Epi Lamivudine
Reactant of Route 5
4'-Epi Lamivudine
Reactant of Route 6
4'-Epi Lamivudine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.